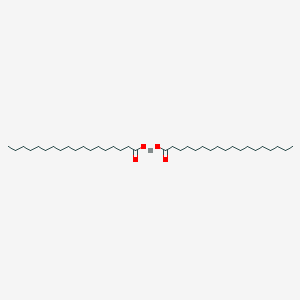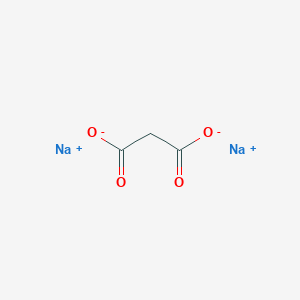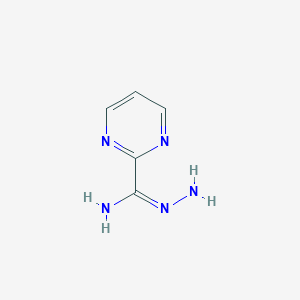
硬脂酸钴(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(II) stearate is a metal-organic compound, a salt formed from cobalt and stearic acid. It has the chemical formula C₃₆H₇₀CoO₄ and is classified as a metallic soap, which is a metal derivative of a fatty acid. This compound appears as a violet substance and is insoluble in water .
科学研究应用
Cobalt(II) stearate finds applications in various fields:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
作用机制
Target of Action
Cobalt(II) stearate is a metal-organic compound, a salt of cobalt and stearic acid with the chemical formula C36H70CoO4 . The compound is classified as a metallic soap, i.e., a metal derivative of a fatty acid . It primarily targets rubber and its compounds, especially those that need to bond with brass- or zinc-plated steel cord or metal plates .
Mode of Action
Cobalt(II) stearate acts as a high-performance bonding agent for rubber . It facilitates the bonding process between rubber and various metals, especially brass-plated ones
Biochemical Pathways
Cobalt, a component of cobalt(ii) stearate, is a part of the cobalamin molecule, which is involved in complex biosynthetic pathways known in nature .
Pharmacokinetics
It’s known that cobalt(ii) stearate is insoluble in water , which might affect its bioavailability and distribution in the body. More research is needed to fully understand the pharmacokinetics of Cobalt(II) stearate.
Result of Action
The primary result of Cobalt(II) stearate’s action is the enhanced bonding between rubber and various metals, especially brass-plated ones . This bonding is crucial in various industrial applications, including the manufacturing of tires and other rubber-based products .
Action Environment
The action of Cobalt(II) stearate can be influenced by various environmental factors. For instance, its solubility might be affected by the pH and temperature of the environment Moreover, its efficacy as a bonding agent might be influenced by the specific properties of the rubber and metal it interacts with
生化分析
Biochemical Properties
For instance, cobalt ions have been shown to interact with enzymes and proteins in Rhodopseudomonas palustris, a type of bacteria
Cellular Effects
The cellular effects of Cobalt(II) stearate are not well-documented. Cobalt compounds have been shown to have various effects on cells. For example, cobalt ions can cause cell death and DNA damage
Molecular Mechanism
Cobalt ions have been shown to interact with biomolecules, leading to changes in gene expression
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Cobalt(II) stearate in animal models. Cobalt compounds have been shown to have health effects in animals. For instance, a health-based guidance value of 0.0016 mg/kg body weight (bw) per day has been developed for cobalt compounds .
Metabolic Pathways
Cobalt compounds have been shown to be involved in various metabolic processes
准备方法
Synthetic Routes and Reaction Conditions: Cobalt(II) stearate can be synthesized through an exchange reaction between sodium stearate and cobalt dichloride. The reaction typically occurs in a liquid phase at around 80°C under agitation for 30 minutes. The solid product is then filtered and washed with hot water to remove sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of cobalt(II) stearate involves similar methods but on a larger scale. The process includes the reaction of stearic acid with sodium hydroxide to form sodium stearate, which then reacts with cobalt chloride to produce cobalt(II) stearate .
化学反应分析
Types of Reactions: Cobalt(II) stearate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) compounds.
Reduction: It can be reduced to cobalt metal or lower oxidation states of cobalt.
Substitution: It can participate in substitution reactions where the stearate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligands like phosphines or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Cobalt(III) stearate or cobalt oxides.
Reduction: Cobalt metal or cobalt(II) compounds.
Substitution: Various cobalt complexes depending on the substituent ligands.
相似化合物的比较
Cobalt(II) acetate: Another cobalt salt with similar coordination properties but different solubility and reactivity.
Cobalt(II) chloride: A more soluble cobalt salt used in various chemical reactions.
Cobalt(II) nitrate: Known for its oxidizing properties and used in different industrial applications.
Uniqueness of Cobalt(II) Stearate: Cobalt(II) stearate is unique due to its combination of cobalt and a long-chain fatty acid, which imparts specific solubility and reactivity characteristics. Its role as a bonding agent in rubber and its use in polymerization reactions highlight its distinct applications compared to other cobalt compounds .
属性
CAS 编号 |
1002-88-6 |
|---|---|
分子式 |
C18H36CoO2 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
cobalt;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.Co/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20); |
InChI 键 |
CQTIMSWYMCCSIE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.[Co] |
Key on ui other cas no. |
13586-84-0 1002-88-6 |
物理描述 |
DryPowder; OtherSolid; PelletsLargeCrystals |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
相关CAS编号 |
1002-88-6 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)

